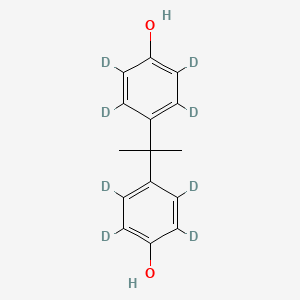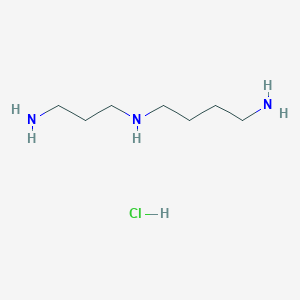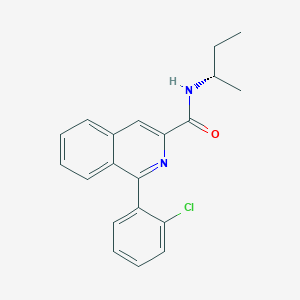
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is a chemical compound synthesized from various precursors and studied for its various chemical and physical properties.
Synthesis Analysis
The synthesis of 2-Methoxyimino-2-furylacetic acid, a related compound, involves aldol condensation, oxidation, and oximation processes (Liu, 2007).
Molecular Structure Analysis
For related compounds like ammonium salts of various acids, their crystal structures often show complex patterns of hydrogen bonding, forming layered structures based on cyclic motifs (Smith, 2014).
Chemical Reactions and Properties
Ammonium salts undergo various chemical reactions. For example, in basic media, some ammonium salts can either be cleaved into carbonyl compounds and quaternary prop-2-ynylic ammonium compounds or cyclize to form oxirans or furans (Epsztein & Goff, 1977).
Physical Properties Analysis
The physical properties of ammonium salts can be influenced by their hydrogen-bonded structures, as seen in different hydrated salts of acids where they form multi-dimensional framework structures (Smith & Wermuth, 2014).
Mechanism of Action
Target of Action
The primary targets of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, also known as Quaternary Ammonium Salts (QASs), are negatively charged microorganisms . These include a wide range of bacteria and fungi . The compound interacts with these targets due to its net positive charge .
Mode of Action
The interaction between QASs and their targets is primarily electrostatic . The net positive charge of the QASs allows them to bind to the negatively charged surfaces of microorganisms . This binding disrupts the integrity of the microbial cell membrane, leading to cell death .
Biochemical Pathways
It is known that qass can inhibit protein synthesis and metabolic pathways within the microbial cells . This disruption of normal cellular processes contributes to the antimicrobial action of the compound .
Pharmacokinetics
It is known that qass are generally poorly absorbed in the body, which limits their systemic toxicity . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to fully understand their impact on bioavailability.
Result of Action
The primary result of the action of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is the death of targeted microorganisms . By disrupting the integrity of the microbial cell membrane, the compound causes the cells to lyse, or break apart . This leads to a reduction in the number of viable microbial cells, thereby exerting an antimicrobial effect .
Action Environment
The action of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt can be influenced by various environmental factors. For instance, the presence of organic matter can reduce the efficacy of QASs . Additionally, the pH of the environment can affect the compound’s stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of the compound.
Safety and Hazards
Future Directions
The current conventional chemical synthesis of SMIA shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. One such route involves the use of a biocatalyst to replace the traditional chemical synthesis . This route provides a promising alternative for the low-cost and green production of SMIA on an industrial scale .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then reacted with chloroacetic acid to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid. The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt.", "Starting Materials": [ "Furfural", "Hydroxylamine hydrochloride", "Chloroacetic acid", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Furfural is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form furfural oxime.", "Step 2: Furfural oxime is then reacted with chloroacetic acid in the presence of sodium hydroxide to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid.", "Step 3: The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt of (αE)-α-(Methoxyimino)-2-Furanacetic Acid." ] } | |
CAS RN |
97148-40-8 |
Product Name |
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt |
Molecular Formula |
C₇H₁₀N₂O₄ |
Molecular Weight |
186.17 |
synonyms |
αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt; (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)



![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)
